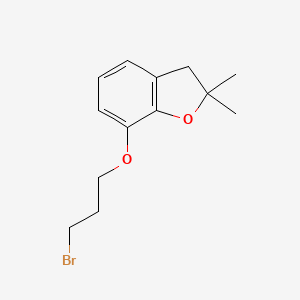
7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Bromopropoxy)-2,2-dimethyl-3H-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromopropoxy group attached to the benzofuran core, making it a valuable intermediate in organic synthesis and various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran typically involves the reaction of 2,2-dimethyl-3H-1-benzofuran with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to ensure the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Bromopropoxy)-2,2-dimethyl-3H-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-(3-azidopropoxy)-2,2-dimethyl-3H-1-benzofuran, while oxidation with potassium permanganate could yield 7-(3-hydroxypropoxy)-2,2-dimethyl-3H-1-benzofuran .
Applications De Recherche Scientifique
7-(3-Bromopropoxy)-2,2-dimethyl-3H-1-benzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C13H17BrO2/c1-13(2)9-10-5-3-6-11(12(10)16-13)15-8-4-7-14/h3,5-6H,4,7-9H2,1-2H3 |
Clé InChI |
BGKWESNOOOHUEX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OCCCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
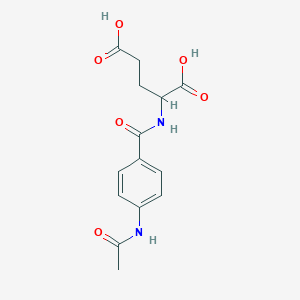
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
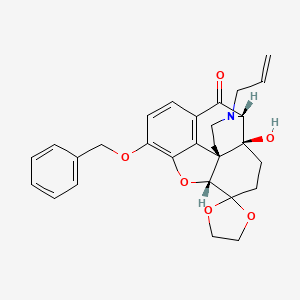
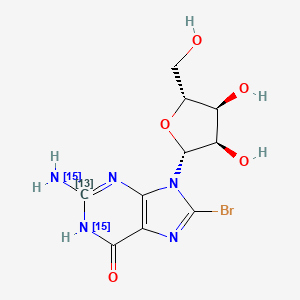
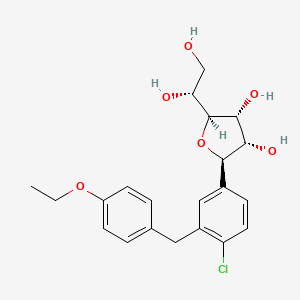
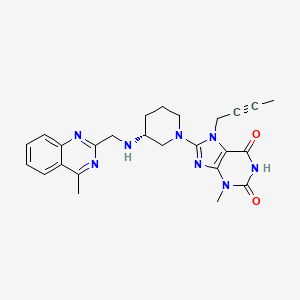
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)
![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)
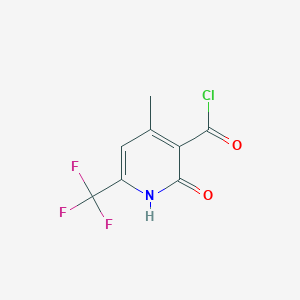
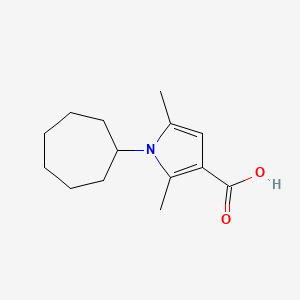
![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)
